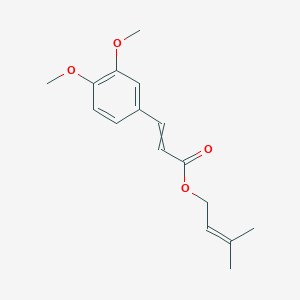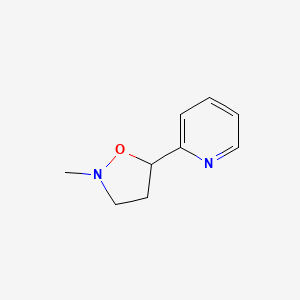
Pyridine, 2-(2-methyl-5-isoxazolidinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 2-(2-methyl-5-isoxazolidinyl)- is a heterocyclic compound that contains both a pyridine ring and an isoxazolidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-(2-methyl-5-isoxazolidinyl)- typically involves the reaction of 2-methyl-5-isoxazolidinone with pyridine derivatives under specific conditions. One common method involves the use of Mannich bases in pyridine under reflux conditions, leading to the formation of the desired product . Another approach involves the use of 6-methylnicotinate and 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester as starting materials, which undergo a series of reactions to yield the final compound .
Industrial Production Methods
Industrial production methods for Pyridine, 2-(2-methyl-5-isoxazolidinyl)- are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Pyridine, 2-(2-methyl-5-isoxazolidinyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyridine N-oxides, while reduction reactions can produce reduced pyridine derivatives. Substitution reactions can result in a variety of substituted pyridine or isoxazolidine compounds .
Applications De Recherche Scientifique
Pyridine, 2-(2-methyl-5-isoxazolidinyl)- has several scientific research applications:
Mécanisme D'action
The mechanism of action of Pyridine, 2-(2-methyl-5-isoxazolidinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Pyridine, 2-(2-methyl-5-isoxazolidinyl)- can be compared with other similar compounds, such as:
2-methyl-5-ethylpyridine: This compound has a similar pyridine ring but lacks the isoxazolidine ring, making it less versatile in certain applications.
Isoxazolo[5,4-b]pyridine: This compound contains both pyridine and isoxazolidine rings but in a different arrangement, leading to distinct chemical properties and applications.
Pyridine derivatives with antimicrobial and antiviral activities: These compounds share the pyridine ring but have different substituents, resulting in varied biological activities.
The uniqueness of Pyridine, 2-(2-methyl-5-isoxazolidinyl)- lies in its specific combination of pyridine and isoxazolidine rings, which confer unique chemical and biological properties .
Propriétés
Numéro CAS |
101156-62-1 |
|---|---|
Formule moléculaire |
C9H12N2O |
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
2-methyl-5-pyridin-2-yl-1,2-oxazolidine |
InChI |
InChI=1S/C9H12N2O/c1-11-7-5-9(12-11)8-4-2-3-6-10-8/h2-4,6,9H,5,7H2,1H3 |
Clé InChI |
HELSNBGFMPJFLV-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(O1)C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


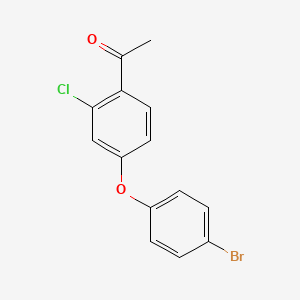
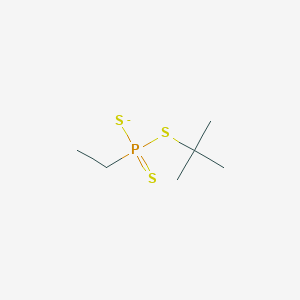
![N-[4-(acetylamino)phenyl]-5-(2-hydroxy-4,5-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14083153.png)
![(1E)-N'-[3-(Methylamino)propyl]propanimidamide](/img/structure/B14083160.png)
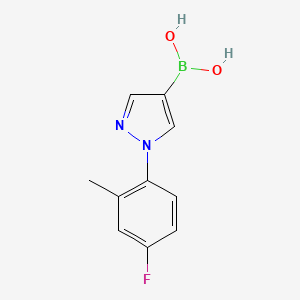
![(3S)-1-(2-{[(2R,7aS)-2-fluoro-hexahydropyrrolizin-7a-yl]methoxy}-7-(8-ethyl-7-fluoro-3-hydroxynaphthalen-1-yl)-8-fluoropyrido[4,3-d]pyrimidin-4-yl)-3-methylpiperidin-3-ol](/img/structure/B14083169.png)
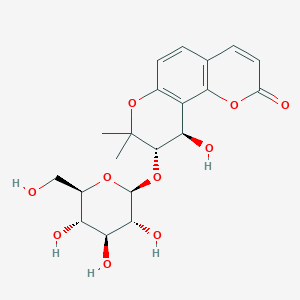
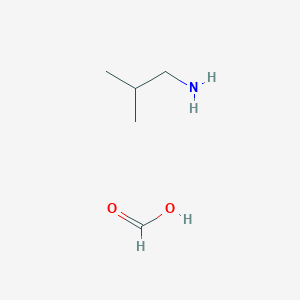
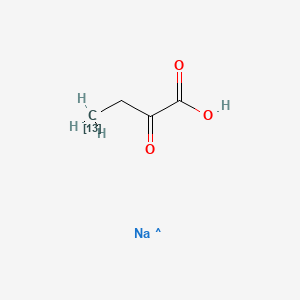


![N'-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B14083231.png)

